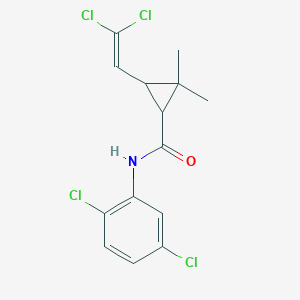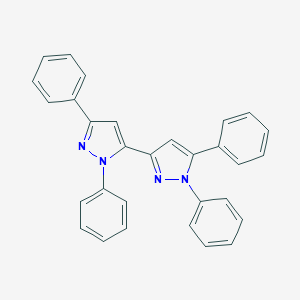
1,1',3',5-tetraphenyl-3,5'-bis(1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole is a compound characterized by the presence of two pyrazole rings, each substituted with phenyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole can be synthesized through the reaction of phenylhydrazine with 1,6-diphenyl-1,3,4,6-hexanetetraone. The reaction typically involves the following steps :
Formation of Intermediate Diketone: Phenylhydrazine reacts with 1,6-diphenyl-1,3,4,6-hexanetetraone to form an intermediate diketone.
Formation of Bipyrazole: The intermediate diketone further reacts with another mole of phenylhydrazine to yield 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole.
Industrial Production Methods
While specific industrial production methods for 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenyl rings or the pyrazole rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or electrophiles.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl or pyrazole rings.
Scientific Research Applications
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industry: The compound is explored for its potential use in catalysis and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of 1,1’,3’,5-tetraphenyl-3,5’-bipyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex .
Comparison with Similar Compounds
Similar Compounds
1,1’,5,5’-Tetraphenyl-3,3’-bipyrazole: Another isomer with similar structural features but different substitution patterns.
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: A compound with methyl groups instead of phenyl groups.
5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole: A compound with phosphino groups, used as a ligand in catalysis.
Uniqueness
1,1’,3’,5-Tetraphenyl-3,5’-bipyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable coordination complexes with metal ions, which can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C30H22N4 |
|---|---|
Molecular Weight |
438.5g/mol |
IUPAC Name |
3-(2,5-diphenylpyrazol-3-yl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C30H22N4/c1-5-13-23(14-6-1)27-21-30(34(31-27)26-19-11-4-12-20-26)28-22-29(24-15-7-2-8-16-24)33(32-28)25-17-9-3-10-18-25/h1-22H |
InChI Key |
NOQNOLIZXNYAAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-3-{[(E)-phenylmethylidene]amino}-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402499.png)
![2-{3-nitrophenyl}-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B402503.png)
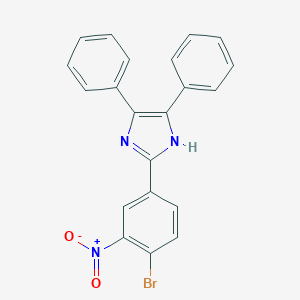
![4,5-bis[4-(methyloxy)phenyl]-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402505.png)
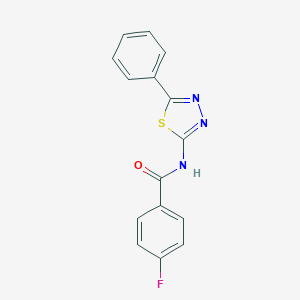

![4-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402508.png)
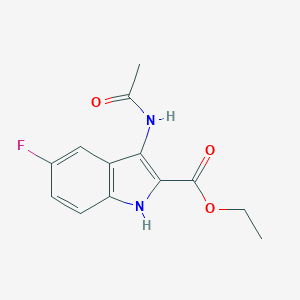
![Diethyl 5-[[(3-bromo-4-hydroxy-5-methoxyphenyl)-hydroxymethyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B402510.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B402511.png)
![2-iodo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402512.png)
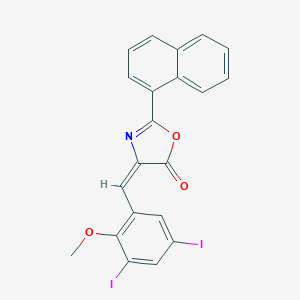
![2,6-dimethoxy-4-[(2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402518.png)
